molecular formula C8H12O2 B6216501 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol CAS No. 2751620-38-7

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B6216501
CAS No.: 2751620-38-7
M. Wt: 140.2
InChI Key:
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Description

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol is a bicyclic nucleoside analogue known for its unique structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxetan-3-yl)bicyclo[111]pentan-1-ol involves multiple steps, starting from readily available precursors One common method includes the formation of the bicyclo[11The reaction conditions typically involve the use of strong bases and nucleophiles under controlled temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes. These methods are chosen for their practicality and scalability, allowing for the efficient production of the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.

    Biology: It serves as a nucleoside analogue in the study of DNA and RNA interactions.

    Medicine: The compound has potential therapeutic applications due to its unique structure and bioactivity.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(3-Oxetanyl)bicyclo[1.1.1]pentan-1-ol

Uniqueness

Compared to similar compounds, 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol stands out due to its unique combination of the oxetane ring and bicyclo[1.1.1]pentane core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol involves the formation of the oxetane ring followed by the addition of the bicyclo[1.1.1]pentane ring and the hydroxyl group.", "Starting Materials": [ "3-hydroxypropanal", "2-methylpropene", "sodium borohydride", "acetic acid", "sodium acetate", "1,3-cyclohexadiene", "palladium on carbon", "hydrogen gas", "methanol" ], "Reaction": [ "Step 1: Formation of oxetane ring", "3-hydroxypropanal is reacted with 2-methylpropene in the presence of sodium borohydride to form 3-(prop-2-en-1-yloxy)propanal.", "The resulting product is then treated with acetic acid and sodium acetate to form the oxetane ring.", "Step 2: Addition of bicyclo[1.1.1]pentane ring", "1,3-cyclohexadiene is reacted with 3-(prop-2-en-1-yloxy)propanal in the presence of palladium on carbon and hydrogen gas to form 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol.", "The final product is isolated by filtration and purification with methanol." ] }

CAS No.

2751620-38-7

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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